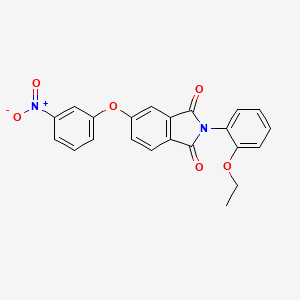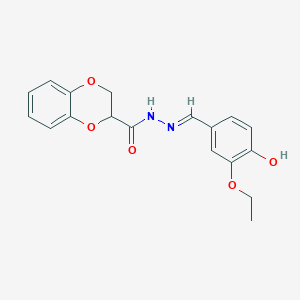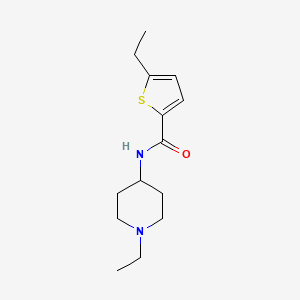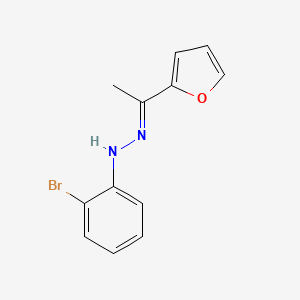
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as EPN, is a synthetic compound that has been studied for its potential applications in scientific research. EPN is a member of the isoindole family of compounds, which have been shown to possess a range of biological activities. In
作用机制
The mechanism of action of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves the inhibition of acetylcholinesterase, as mentioned above. In addition, this compound has been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain. This compound has also been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on acetylcholinesterase activity and ion channel modulation, this compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for acetylcholinesterase inhibition. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring of animals is necessary to avoid adverse effects.
未来方向
There are several potential future directions for research on 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is in the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop compounds with improved potency and selectivity for acetylcholinesterase inhibition. Another area of research is in the development of new animal models for studying the effects of this compound on neurological function. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of neurological disorders.
合成方法
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can be synthesized via a multi-step process involving the reaction of 2-ethoxyaniline with phthalic anhydride, followed by nitration and subsequent reduction of the resulting compound. The final product is obtained through cyclization of the intermediate compound.
科学研究应用
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One area of research where this compound has shown promise is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may help to increase the levels of acetylcholine in the brain, which could improve cognitive function in patients with these disorders.
属性
IUPAC Name |
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c1-2-29-20-9-4-3-8-19(20)23-21(25)17-11-10-16(13-18(17)22(23)26)30-15-7-5-6-14(12-15)24(27)28/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULEQCVIKRDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)

![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)


![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)

![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)